molecular formula C18H19F3N4O B2506454 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone CAS No. 1021070-32-5

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone

Cat. No. B2506454
CAS RN: 1021070-32-5
M. Wt: 364.372
InChI Key: MUXYSDGNKWQWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C18H19F3N4O and its molecular weight is 364.372. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives, including compounds related to "1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone," have been synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds showed moderate to good binding energies, indicating their potential therapeutic applications. Additionally, these compounds exhibited antimicrobial and antioxidant activity, demonstrating their broad spectrum of potential scientific applications (Flefel et al., 2018).

Antimicrobial and Antioxidant Activities

The synthesized compounds related to "1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone" have shown promising antimicrobial and antioxidant properties. This is indicative of the potential of these compounds in the development of new therapeutic agents targeting various bacterial and fungal infections, as well as their use in combating oxidative stress-related diseases (Al-Kamali & Al-Hazmi, 2014).

Potential in Prostate Cancer Treatment

Research into the modification and structural optimization of pyridazinone derivatives, including those similar to "1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone," has led to the discovery of AZD3514. This compound is a small-molecule androgen receptor downregulator evaluated in a Phase I clinical trial for treating castrate-resistant prostate cancer. This highlights the compound's potential application in cancer therapeutics and the broader scientific interest in developing novel treatments for resistant forms of cancer (Bradbury et al., 2013).

Enhancement of Sulfuric Acid-Based Particle Formation

Piperazine, a component of the chemical structure of interest, has been studied for its potential to enhance sulfuric acid-based new particle formation (NPF) in the atmosphere. This research has implications for understanding the atmospheric fate of piperazine and related compounds, providing insights into their environmental impact and the mechanisms through which they may be removed from the atmosphere (Ma et al., 2019).

properties

IUPAC Name

1-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c1-12-3-4-14(11-13(12)2)15-5-6-16(23-22-15)24-7-9-25(10-8-24)17(26)18(19,20)21/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXYSDGNKWQWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone

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